3-Amino-1-butylurea
CAS No.: 20605-19-0
Cat. No.: VC2359344
Molecular Formula: C5H13N3O
Molecular Weight: 131.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20605-19-0 |
|---|---|
| Molecular Formula | C5H13N3O |
| Molecular Weight | 131.18 g/mol |
| IUPAC Name | 1-amino-3-butylurea |
| Standard InChI | InChI=1S/C5H13N3O/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9) |
| Standard InChI Key | OQGXXDLQVFZTAD-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)NN |
| Canonical SMILES | CCCCNC(=O)NN |
Introduction
3-Amino-1-butylurea is a chemical compound with the molecular formula C5H13N3O. It belongs to the class of ureas, which are known for their diverse applications in pharmaceuticals, agriculture, and other industries. This compound is characterized by its unique structure, featuring an amino group attached to a butyl chain linked to a urea moiety.
Synthesis Methods
The synthesis of 3-Amino-1-butylurea can be achieved through several methods, including the reaction of butylamine with urea or its derivatives. These methods vary in terms of yield, purity, and complexity.
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Reaction with Urea: Butylamine reacts with urea in the presence of a catalyst to form 3-Amino-1-butylurea.
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Use of Isocyanates: Another approach involves the reaction of butylamine with an isocyanate, followed by hydrolysis to yield the desired compound.
Biological Activities and Applications
While specific biological activities of 3-Amino-1-butylurea are not extensively documented, urea derivatives in general have been explored for their potential in pharmaceuticals. They can act as inhibitors for certain enzymes or exhibit antimicrobial properties.
| Potential Application | Description |
|---|---|
| Pharmaceutical Research | Potential as enzyme inhibitors or antimicrobial agents |
| Agricultural Use | Possible applications in plant protection or growth regulation |
Research Findings
Research on urea derivatives often focuses on their structural modifications to enhance biological activity. For instance, substituting different alkyl groups can alter solubility and reactivity, which are crucial factors in drug design.
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-1-butylurea | Butyl chain with an amino group | Potential for biological activity modification |
| N,N-Diethylurea | Ethyl substitutions on urea | Different solubility and reactivity compared to butylurea |
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